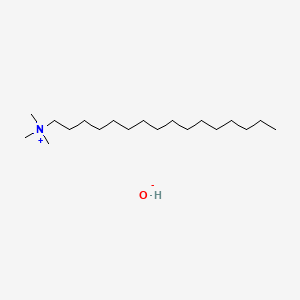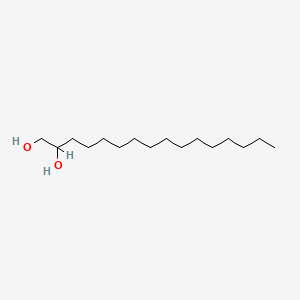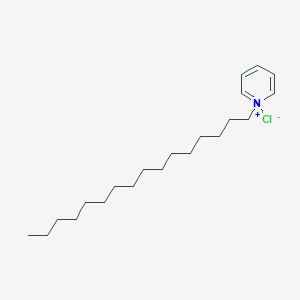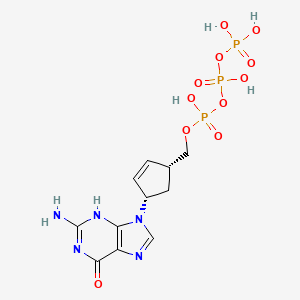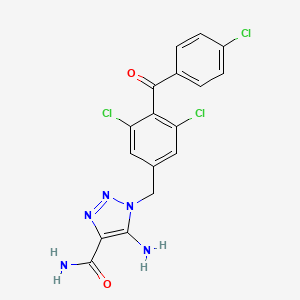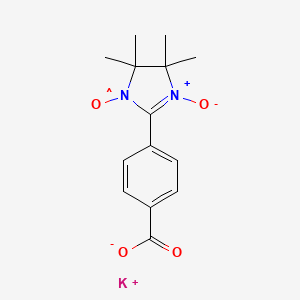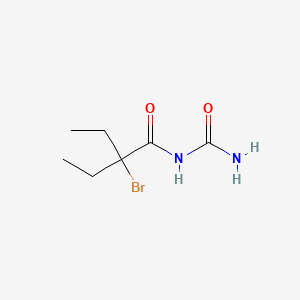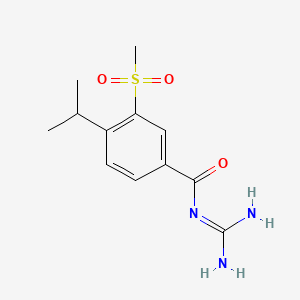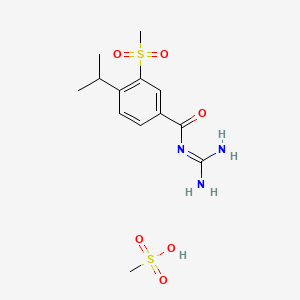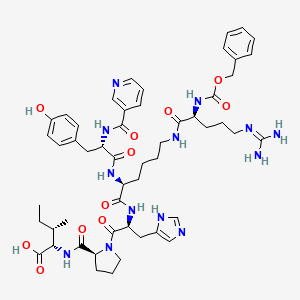
CGP-42112
Descripción general
Descripción
Nicotinic acid-tyr-(N(sigma)-benzyloxycarbonyl-arg)lys-his-pro-ile-OH, or NBT-ARG-HIP, is a novel synthetic peptide derived from the amino acid sequence of the nicotinic acid receptor. It is a potent agonist of the nicotinic acid receptor and has been studied for its potential therapeutic applications in the treatment of various diseases and conditions.
Aplicaciones Científicas De Investigación
Sistema Cardiovascular & Biología Vascular
CGP-42112 se reconoce como un agonista completo del receptor AT2, desempeñando un papel significativo en el sistema renina-angiotensina-aldosterona (RAAS). Se ha estudiado su potencial para modular la presión arterial y la función cardiovascular. Se ha demostrado que el compuesto interactúa con el receptor AT2, lo que puede tener implicaciones terapéuticas para la hipertensión y la insuficiencia cardíaca .
Vías de Señalización
Como compuesto peptidomimético, this compound ha estado implicado en varias vías de señalización, particularmente aquellas que involucran el receptor de angiotensina II tipo 2 (AT2R). Su papel en la señalización puede influir en procesos celulares como la apoptosis, la inflamación y la remodelación tisular, que son cruciales en la patogenia y el tratamiento de enfermedades .
Terapéutica & Medicina Molecular
La interacción de this compound con el AT2R sugiere su posible uso en intervenciones terapéuticas. Podría utilizarse para estudiar los efectos de la activación o inhibición del AT2R en diversas enfermedades, incluido el cáncer, donde la señalización del AT2R está implicada en el crecimiento tumoral y la metástasis .
Actividad del Receptor Neurotransmisor
Se ha demostrado que el compuesto se une selectivamente al subtipo de receptor de angiotensina II AT2 en el cerebro, lo que sugiere su posible aplicación en la investigación neurológica. Podría ayudar a comprender el papel de los receptores AT2 en la función cerebral y los trastornos neurológicos .
Fisiología Renal
This compound ha demostrado propiedades agonistas en los receptores AT2 del túbulo proximal, lo que lleva a la inhibición de la Na+, K±ATPasa y la excreción de sodio. Esta aplicación es particularmente relevante en el estudio de la función renal y el desarrollo de tratamientos para enfermedades renales .
Sistema Endocrino
En estudios con células medulares suprarrenales cultivadas, this compound estimuló significativamente la liberación de catecolaminas, lo que indica su posible aplicación en la investigación endocrina. Esto podría tener implicaciones para la comprensión de las respuestas al estrés y el desarrollo de tratamientos para los trastornos relacionados .
Mecanismo De Acción
Target of Action
CGP-42112, also known as CGP42112A, is a potent agonist of the Angiotensin-II subtype 2 receptor (AT2R) . The AT2R is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
This compound interacts with the AT2R, displaying agonistic properties . It binds selectively to the AT2R with high affinity . This binding leads to significant inhibition of cGMP production and TH-enzyme activity . These inhibitory effects are abolished by PD123319, an AT2R antagonist .
Biochemical Pathways
The interaction of this compound with the AT2R affects the RAAS pathway . By acting as an agonist at the AT2R, this compound can influence the balance of angiotensin II effects on blood pressure regulation and electrolyte balance .
Result of Action
The activation of the AT2R by this compound leads to a decrease in cGMP production and TH-enzyme activity . This can result in changes in blood pressure regulation and electrolyte balance .
Propiedades
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-2-[[(2S)-3-(4-hydroxyphenyl)-2-(pyridine-3-carbonylamino)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H69N13O11/c1-3-32(2)43(50(73)74)64-48(71)42-17-11-25-65(42)49(72)41(27-36-29-56-31-59-36)62-46(69)39(60-47(70)40(26-33-18-20-37(66)21-19-33)61-44(67)35-14-9-22-55-28-35)15-7-8-23-57-45(68)38(16-10-24-58-51(53)54)63-52(75)76-30-34-12-5-4-6-13-34/h4-6,9,12-14,18-22,28-29,31-32,38-43,66H,3,7-8,10-11,15-17,23-27,30H2,1-2H3,(H,56,59)(H,57,68)(H,60,70)(H,61,67)(H,62,69)(H,63,75)(H,64,71)(H,73,74)(H4,53,54,58)/t32-,38-,39-,40-,41-,42-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGNARZDONUMMK-LRMQDCNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(CCCCNC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H69N13O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155396 | |
| Record name | Cgp 42112A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1052.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127060-75-7 | |
| Record name | Cgp 42112A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127060757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cgp 42112A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-42112 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q3V7W3XDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of CGP 42112A?
A1: CGP 42112A selectively binds to and activates the angiotensin II type 2 receptor (AT2 receptor) with high affinity. [, , , , , , , ]
Q2: How does CGP 42112A binding to the AT2 receptor affect intracellular signaling?
A2: Unlike the AT1 receptor, AT2 receptor activation by CGP 42112A does not consistently activate the G protein-coupled pathways like phospholipase C and inositol triphosphate production. [, , , ] Instead, several studies suggest its involvement in:
- Reducing cyclic GMP (cGMP) production: CGP 42112A has been shown to decrease basal and stimulated cGMP levels in various cell types, potentially by inhibiting particulate guanylate cyclase. [, , ]
- Stimulating phosphotyrosine phosphatase (PTPase) activity: In PC12W cells, CGP 42112A was found to increase PTPase activity, which might be linked to the observed decrease in cGMP. []
- Modulating nitric oxide (NO) production: Studies show that CGP 42112A can both stimulate and inhibit NO production depending on the cell type and experimental conditions. [, , ]
Q3: Does CGP 42112A interact with other targets besides the AT2 receptor?
A3: While CGP 42112A demonstrates high selectivity for the AT2 receptor, research suggests potential interactions with other targets, especially at higher concentrations:
- Binding to a novel receptor on human monocytes: CGP 42112A was found to bind to a distinct site on human monocytes, independent of Ang II or other known receptors, influencing cell attachment and cytokine release. []
- Partial displacement of Ang II binding by high concentrations of CGP 42112A in rat mesangial cells: This suggests a potential, albeit weaker, interaction with the AT1 receptor subtype at higher concentrations. []
Q4: What is the molecular formula and weight of CGP 42112A?
A4: The molecular formula of CGP 42112A is C48H68N14O11, and its molecular weight is 1009.16 g/mol.
Q5: How do structural modifications of CGP 42112A influence its AT2 receptor affinity and selectivity?
A5: While the provided research primarily focuses on CGP 42112A's effects, it highlights the importance of specific structural features for AT2 receptor binding:
- The importance of the peptide backbone: Replacing Ang II amino acids with CGP 42112A's specific amino acid sequence is crucial for AT2 selectivity. [, , , , , , , ]
- Modifications at the N-terminus: The presence of the nicotinic acid moiety at the N-terminus appears essential for high affinity and selectivity for the AT2 receptor. [, , , , , , , ]
Q6: How is CGP 42112A administered in experimental settings, and what are its effects in vivo?
A6: CGP 42112A has been administered through various routes, including intravenous infusion, subcutaneous injection, and intracerebroventricular injection, depending on the specific study and target tissue. [, , , , , ] Observed in vivo effects include:
- Changes in blood pressure and heart rate: Depending on the experimental model and administration route, CGP 42112A can influence blood pressure and heart rate, often opposing the effects of AT1 receptor activation. [, ]
- Modulation of renal function: Studies show that CGP 42112A can influence sodium excretion, urine output, and glomerular filtration rate, suggesting a role in renal physiology. [, , , ]
Q7: What are some of the reported effects of CGP 42112A in cell-based assays and animal models?
A7: CGP 42112A has demonstrated various effects in different experimental systems, highlighting the diverse roles of the AT2 receptor:
- Inhibition of vascular smooth muscle cell proliferation and neointima formation: CGP 42112A has shown promise in reducing neointima formation after vascular injury in animal models, suggesting a potential role in combating vascular remodeling. [, ]
- Modulation of angiogenesis: Research suggests both pro- and anti-angiogenic effects of CGP 42112A, depending on the specific tissue and experimental model used. [, , ]
- Influence on catecholamine release: CGP 42112A can affect catecholamine release from adrenal chromaffin cells, highlighting its potential involvement in the sympathetic nervous system. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




